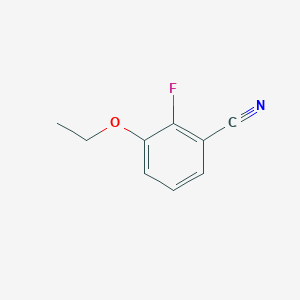

3-Ethoxy-2-fluorobenzonitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethoxy-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUNOKNBZYDSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674435 | |

| Record name | 3-Ethoxy-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-20-8 | |

| Record name | 3-Ethoxy-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Role As a Chemical Intermediate

While specific, detailed industrial synthesis routes for 3-Ethoxy-2-fluorobenzonitrile are not extensively published, its structure lends itself to established synthetic methodologies for fluorinated aromatic compounds. A plausible and common approach for its preparation involves a nucleophilic aromatic substitution or an etherification reaction. For instance, the synthesis could potentially start from 2-fluoro-3-hydroxybenzonitrile (B1342717), which would then undergo a Williamson ether synthesis. In this reaction, the hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as bromoethane (B45996) or ethyl iodide to form the final ethoxy ether product.

As an intermediate, this compound serves as a building block for the construction of more complex molecules. google.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to various derivatives. The presence of the fluorine and ethoxy groups modifies the electronic properties and reactivity of the aromatic ring, influencing subsequent chemical transformations. Fluorinated organic compounds are crucial intermediates in the development of pharmaceuticals and agrochemicals due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability and binding affinity.

Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The unique substitution pattern of 3-Ethoxy-2-fluorobenzonitrile, featuring an ethoxy, a fluoro, and a nitrile group on a benzene (B151609) ring, makes it a theoretically attractive starting material for the synthesis of more complex organic structures. The interplay of these functional groups can allow for regioselective reactions, enabling the construction of intricate molecular architectures.

Synthesis of Heterocyclic Compounds

While specific examples detailing the use of this compound in the synthesis of heterocyclic compounds are not prominently documented, the nitrile and fluoro groups are known to be valuable functionalities for cyclization reactions. The electron-withdrawing nature of the nitrile and fluorine can activate the aromatic ring for nucleophilic substitution, a key step in the formation of various heterocyclic systems. The ethoxy group can further influence the regioselectivity of these reactions.

Construction of Macrocycles and Supramolecular Structures

The rigid benzenoid core and the reactive functional groups of this compound suggest its potential as a component in the synthesis of macrocycles and for the construction of supramolecular assemblies. The nitrile group can participate in metal-coordination or be transformed into other functional groups suitable for forming large cyclic structures. The directional influence of the substituents could aid in the programmed self-assembly of complex supramolecular architectures.

Role in Agrochemicals and Crop Protection

Fluorinated and nitrile-containing aromatic compounds are significant classes of molecules in the agrochemical industry. These functional groups can enhance the biological activity, metabolic stability, and transport properties of pesticides and herbicides.

Intermediates for Pesticides and Herbicides

Although direct evidence of this compound's use as an intermediate for commercially available pesticides or herbicides is not widely published, its structural motifs are present in many active agrochemical ingredients. The combination of the fluoro and nitrile groups is a common feature in various herbicidal and insecticidal compounds. Therefore, it is plausible that this compound could serve as a valuable intermediate in the discovery and development of new crop protection agents.

Materials Science Applications

The properties endowed by the fluorine and nitrile functionalities also make this compound a compound of interest in materials science, particularly in the development of advanced polymers.

Precursors for Polymers

The nitrile group of this compound can be polymerized or copolymerized to form nitrogen-containing polymers. The presence of the fluorine atom can impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific optical or electronic characteristics. While specific polymers derived from this monomer are not extensively described, its potential as a precursor for specialty polymers remains an area for further exploration.

An Examination of this compound in Synthetic Chemistry and Materials Science

The fluorinated aromatic compound this compound is a notable substrate in the fields of organic synthesis and advanced materials. Characterized by the presence of a nitrile group, a fluorine atom, and an ethoxy group on a benzene ring, its molecular structure suggests potential as a versatile chemical intermediate. This article focuses exclusively on the synthesis and potential applications of this compound, particularly in the realm of liquid crystal technology, based on research into related fluorinated molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1033202-20-8 echemi.comchemicalbook.com |

| Molecular Formula | C₉H₈FNO echemi.comcymitquimica.com |

| Molecular Weight | 165.16 g/mol echemi.com |

| Synonyms | Benzonitrile (B105546), 3-ethoxy-2-fluoro- |

| Physical State | Not available echemi.com |

| Melting Point | Not available |

| Boiling Point | Not available |

Reactivity and Chemical Transformations of 3 Ethoxy 2 Fluorobenzonitrile

Reactions Involving the Nitrile Group

The nitrile group (C≡N) in 3-Ethoxy-2-fluorobenzonitrile is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by a variety of nucleophiles. This reactivity allows for the conversion of the nitrile into several other important functional groups, including carboxylic acids, amides, and amines.

Hydrolysis to Carboxylic Acids or Amides

The nitrile group of this compound can be hydrolyzed to either a carboxamide or a carboxylic acid under aqueous acidic or basic conditions. google.comlibretexts.org The reaction proceeds in a stepwise manner, with the corresponding amide, 3-ethoxy-2-fluorobenzamide, being the intermediate.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A subsequent attack by water leads to an imidic acid intermediate, which then tautomerizes to the more stable amide. Prolonged reaction time or harsher conditions, such as elevated temperatures, will lead to the further hydrolysis of the amide to produce 3-ethoxy-2-fluorobenzoic acid and an ammonium (B1175870) salt. libretexts.org

In a basic medium, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which rearranges to the amide. Similar to the acidic pathway, continued hydrolysis of the amide under basic conditions will yield the salt of the carboxylic acid (a carboxylate), which upon acidic workup, gives 3-ethoxy-2-fluorobenzoic acid. libretexts.org The choice of reaction conditions can allow for the selective isolation of either the amide or the carboxylic acid. libretexts.org

Table 1: Products of this compound Hydrolysis

| Starting Material | Reagents | Intermediate Product | Final Product (after workup) |

| This compound | H₃O⁺, Δ | 3-Ethoxy-2-fluorobenzamide | 3-Ethoxy-2-fluorobenzoic Acid |

| This compound | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 3-Ethoxy-2-fluorobenzamide | 3-Ethoxy-2-fluorobenzoic Acid |

Reduction to Amines

The nitrile group can be readily reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly used for this transformation. The reaction involves the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon. masterorganicchemistry.com The initial addition breaks one of the π-bonds of the nitrile, forming an imine anion intermediate. A second hydride addition to the same carbon results in a dianion, which upon quenching with an aqueous workup, yields the primary amine, (3-ethoxy-2-fluorophenyl)methanamine. google.com

Alternatively, catalytic hydrogenation can be employed. This method typically involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as palladium, platinum, or Raney nickel. masterorganicchemistry.comyoutube.com This process also effectively reduces the nitrile group to a primary amine.

Table 2: Reduction of this compound

| Starting Material | Reagents | Product |

| This compound | 1. LiAlH₄, Ether/THF 2. H₂O | (3-Ethoxy-2-fluorophenyl)methanamine |

| This compound | H₂, Pd/C (or Pt, Ni) | (3-Ethoxy-2-fluorophenyl)methanamine |

Nucleophilic Additions to the Nitrile

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). wikipedia.org This reaction provides a pathway to synthesize ketones. google.com

The addition of a Grignard reagent to the nitrile results in the formation of a magnesium salt of an imine after the initial nucleophilic attack. This intermediate is stable until an aqueous acidic workup is performed. The workup hydrolyzes the imine, which then yields a ketone. For example, reacting this compound with methylmagnesium bromide would, after hydrolysis, produce 1-(3-ethoxy-2-fluorophenyl)ethan-1-one. google.comwikipedia.org

Reactions Involving the Fluoro Group

The fluorine atom's reactivity is largely influenced by its position on the aromatic ring relative to the other substituents. Its high electronegativity and its location ortho to the powerful electron-withdrawing nitrile group make the carbon to which it is attached highly electrophilic and susceptible to specific chemical transformations.

Fluorine as a Leaving Group in SNAr

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This is because the strongly electron-withdrawing nitrile group is positioned ortho to the fluorine atom, which can act as a leaving group. chemistrysteps.com The nitrile group helps to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. masterorganicchemistry.com

In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanion (the Meisenheimer complex). chemistrysteps.com The negative charge is delocalized onto the ortho and para positions relative to the point of attack, and importantly, onto the nitrile group itself, which provides significant stabilization. In the subsequent step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com

Fluorine is an excellent leaving group in SNAr reactions, often being more reactive than other halogens. youtube.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom making the attached carbon more electrophilic. Thus, this compound is expected to react with a range of nucleophiles (e.g., alkoxides, amines, thiols) to displace the fluoride and form new substituted benzonitrile (B105546) derivatives.

Ortho-Fluoro Effect on C-C Bond Activation

A notable reaction involving the ortho-fluoro substituent is the enhanced activation of the C–CN bond by transition metal complexes. Research has demonstrated a significant "ortho-fluoro effect" in the reaction of fluorinated benzonitriles with zerovalent nickel complexes, such as those containing phosphine (B1218219) ligands like dippe (1,2-bis(diisopropylphosphino)ethane). acs.orgresearchgate.net

The reaction proceeds through an initial coordination of the nickel(0) center to the nitrile group, forming an η²-nitrile complex. acs.orgresearchgate.net This is followed by the oxidative addition of the nickel into the C–CN bond, which is a form of C-C bond activation. Studies have shown that the presence of an ortho-fluoro group strongly stabilizes the resulting Ni(II) oxidative addition product. acs.orgresearchgate.net

Density functional theory (DFT) calculations and experimental thermodynamic data indicate that each ortho-fluoro substituent contributes a significant stabilization energy of approximately -6.6 kcal/mol to the C–C bond activation product relative to the η²-nitrile complex. acs.orgresearchgate.net This stabilization makes the C-C activation process more energetically favorable for ortho-fluorinated benzonitriles compared to their meta- or para-substituted counterparts. acs.org Therefore, this compound is a prime candidate for this type of transition-metal-mediated C-CN bond cleavage due to the ortho-fluoro effect.

Table 3: Thermodynamic Data for Ortho-Fluoro Effect on C-CN Bond Activation

| Substituent Position | Stabilization Energy per F-substituent (kcal/mol) |

| ortho | -6.6 acs.org |

| meta | -1.8 acs.org |

This enhanced reactivity opens pathways for the functionalization of the benzonitrile molecule at the C-CN bond, a transformation that is typically challenging due to the bond's thermodynamic stability. utexas.edu

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two electron-donating groups (ethoxy and fluorine) and one electron-withdrawing group (nitrile). The interplay of these groups dictates the regioselectivity and rate of aromatic substitution reactions.

In electrophilic aromatic substitution (SₑAr), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and position of this substitution are governed by the existing substituents. The ethoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho, para-director because of resonance donation from its lone pairs. The nitrile group is a strong deactivating group and a meta-director due to both inductive and resonance electron withdrawal.

Given the positions of the substituents in this compound, the directing effects can be summarized as follows:

Ethoxy group (at C3): Directs incoming electrophiles to positions C2, C4, and C6.

Fluorine atom (at C2): Directs incoming electrophiles to positions C1, C3, and C5.

Nitrile group (at C1): Directs incoming electrophiles to positions C3 and C5.

The positions on the ring are influenced by a combination of these effects. The most activated positions for electrophilic attack are C4 and C6, as they are para and ortho, respectively, to the strongly activating ethoxy group. Position C5 is deactivated by the nitrile group and only weakly activated by the fluorine. Position C2 is already substituted. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions, with the C4 position often being favored due to reduced steric hindrance compared to the C6 position, which is adjacent to the ethoxy group.

In contrast, nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on the aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. chemistrysteps.comlibretexts.org In this compound, the fluorine atom is a potential leaving group, and the nitrile group is an electron-withdrawing group positioned ortho to it. This arrangement activates the C2 position for nucleophilic attack. Therefore, a strong nucleophile could displace the fluorine atom. The rate of nucleophilic aromatic substitution often follows the order F > Cl > Br > I for the leaving group, as the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comchemistrysteps.com

Table 2: Predicted Regioselectivity of Aromatic Substitution Reactions

| Reaction Type | Predicted Position(s) of Attack | Directing Influences |

|---|---|---|

| Electrophilic Aromatic Substitution | C4 and C6 | ortho, para-directing ethoxy group; steric hindrance at C6 |

For nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing nitrile group ortho to the fluorine atom significantly activates the ring towards nucleophilic attack at the C2 position. Without this activating group, nucleophilic aromatic substitution would be highly unlikely to occur. libretexts.org

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the proton, carbon, and fluorine atomic environments within the molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

Proton NMR (¹H NMR) is used to identify the number and type of hydrogen atoms in the molecule. For 3-Ethoxy-2-fluorobenzonitrile, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group. The electron-withdrawing nature of the nitrile group and the fluorine atom, along with the electron-donating effect of the ethoxy group, influences the chemical shifts of the aromatic protons, causing them to appear in the range of δ 7.0–7.8 ppm. The ethoxy group protons typically appear more upfield.

The expected signals are:

A triplet for the methyl (-CH₃) protons of the ethoxy group, resulting from coupling to the adjacent methylene (B1212753) (-CH₂-) protons.

A quartet for the methylene (-CH₂-) protons, arising from coupling to the methyl protons.

Three distinct signals in the aromatic region for the protons at positions C-4, C-5, and C-6. The multiplicity of these signals (e.g., doublet of doublets, triplet of doublets) is determined by their coupling to adjacent protons (JHH) and the fluorine atom (JHF).

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₂CH₃ | ~1.4 | Triplet (t) | ³JHH ≈ 7.0 |

| -OCH₂CH₃ | ~4.2 | Quartet (q) | ³JHH ≈ 7.0 |

| Ar-H | 7.0 - 7.8 | Multiplet (m) | - |

| Ar-H | 7.0 - 7.8 | Multiplet (m) | - |

| Ar-H | 7.0 - 7.8 | Multiplet (m) | - |

Carbon-13 NMR (¹³C NMR) reveals the carbon framework of the molecule. This compound has nine distinct carbon atoms, and the spectrum is expected to show nine unique resonances. The chemical shifts are influenced by the electronegativity of the attached atoms. The carbon atom bonded to fluorine (C-2) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large. Other aromatic carbons will also exhibit smaller couplings to the fluorine atom (JCF).

Key expected features include:

Two signals for the ethoxy group carbons.

Six signals for the aromatic carbons, with their chemical shifts influenced by the substituents.

One signal for the nitrile carbon, typically appearing downfield (~115-120 ppm).

A large doublet for C-2, confirming the position of the fluorine atom.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -OCH₂CH₃ | ~15 | Singlet (s) |

| -OCH₂CH₃ | ~65 | Singlet (s) |

| CN | ~116 | Doublet (d) |

| Ar-C | 110 - 160 | Doublet (d) |

| Ar-C | 110 - 160 | Doublet (d) |

| Ar-C | 110 - 160 | Doublet (d) |

| Ar-C | 110 - 160 | Doublet (d) |

| Ar-C-F | 150 - 165 | Doublet (d, large ¹JCF) |

| Ar-C | 110 - 160 | Doublet (d) |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing the fluorine nucleus. Since there is only one fluorine atom in this compound, the spectrum will show a single resonance. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-4) and potentially longer-range couplings. This provides direct evidence for the fluorine's position on the aromatic ring. For monofluorobenzene derivatives, the chemical shift typically appears in the range of -110 to -165 ppm relative to a CFCl₃ standard. colorado.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H couplings. It would show a correlation between the methyl and methylene protons of the ethoxy group. In the aromatic region, it would reveal the connectivity between adjacent protons (e.g., H-4 to H-5, and H-5 to H-6), helping to trace the proton sequence on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of the ethoxy group to their corresponding carbon signals and each aromatic proton signal to its respective aromatic carbon signal.

From the methylene (-OCH₂-) protons to the aromatic C-3 carbon, confirming the position of the ethoxy group.

From aromatic protons (e.g., H-4) to the nitrile carbon, confirming the relative position of the cyano group.

From aromatic protons to various other carbons in the ring, helping to assign all quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a small molecule with a rigid core, a NOESY experiment could confirm spatial proximity. For instance, it would show a correlation between the methylene (-OCH₂-) protons and the aromatic proton at the C-4 position, confirming the orientation of the ethoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₉H₈FNO. echemi.comcymitquimica.comsinfoochem.com The exact mass calculated for this formula is 165.05899 u. echemi.com An HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental formula and, by extension, the molecular weight. Analysis of the fragmentation pattern could further support the proposed structure, showing characteristic losses such as the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄).

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈FNO |

| Calculated Exact Mass [M]⁺ | 165.05899 u |

| Measured Mass [M+H]⁺ | Value corresponding to C₉H₉FNO⁺ |

Mentioned Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | C₉H₈FNO |

| Trichlorofluoromethane | CFCl₃ |

Fragmentation Pathways and Structural Insights

Mass spectrometry, particularly through electron ionization (EI), reveals the structural integrity of this compound by breaking the molecule into characteristic charged fragments. The fragmentation pattern provides a virtual fingerprint of the molecule. The molecular ion peak [M]•+ confirms the compound's molecular weight.

Key fragmentation pathways for aromatic ethers and alkyl halides offer insights into the expected fragmentation of this compound. The process typically begins with the ionization of the molecule, creating an energetically unstable molecular ion that breaks into smaller, more stable pieces. chemguide.co.uk For ethoxybenzene, a related compound, a primary fragmentation step involves the loss of an ethylene molecule (C2H4) via a rearrangement, or the loss of an ethyl radical. nist.gov Aromatic compounds are noted for having strong molecular ion peaks due to their stable structure. libretexts.org

Common fragmentation pathways anticipated for this compound include:

Loss of an ethyl radical ([M-29]•+): Cleavage of the ethyl group from the ether linkage.

Loss of ethylene ([M-28]•+): A common rearrangement for ethyl aryl ethers, resulting in a phenol-like radical cation. nist.gov

Loss of the ethoxy group ([M-45]•+): Cleavage of the C-O bond, leaving a fluorobenzonitrile cation.

These pathways, summarized in the table below, allow for the structural confirmation of the molecule.

| Process | Lost Fragment | Resulting Ion (m/z) | Significance |

|---|---|---|---|

| Alpha Cleavage | •CH2CH3 (Ethyl radical) | [M-29]+ | Confirms the presence of the ethoxy group. |

| Rearrangement and Elimination | CH2=CH2 (Ethylene) | [M-28]•+ | Characteristic of ethyl aryl ethers. |

| Ether Bond Cleavage | •OCH2CH3 (Ethoxy radical) | [M-45]+ | Indicates the ether linkage to the aromatic ring. |

| Loss of CO | CO (Carbon monoxide) | [M-28]+ | Possible fragmentation of the aromatic ring itself. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wpmucdn.com

The IR spectrum of this compound is distinguished by absorption bands characteristic of its three primary functional groups:

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is one of the most distinctive features in an IR spectrum. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹. spectroscopyonline.com This absorption is generally sharp and of medium to strong intensity. spectroscopyonline.comuniroma1.it Conjugation with the aromatic ring tends to lower the frequency compared to saturated nitriles. mit.edu

Ethoxy Group (Aryl-O-CH₂CH₃): This group is identified by the C-O-C stretching vibrations. Aromatic ethers typically show a strong, characteristic C-O stretching band in the region of 1250-1310 cm⁻¹ for the Aryl-O bond and another for the O-Alkyl bond. uniroma1.itresearchgate.net

Fluoro Group (C-F): The carbon-fluorine bond exhibits a strong stretching absorption in the 1400-1000 cm⁻¹ range. For aryl fluorides specifically, this band is typically observed between 1250 cm⁻¹ and 1100 cm⁻¹. uhcl.edu This peak often falls within the complex "fingerprint region" of the spectrum.

These characteristic vibrational frequencies provide definitive evidence for the presence of each functional group within the molecular structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (Aromatic) | C≡N Stretch | 2240 - 2220 | Medium to Strong, Sharp |

| Aromatic Ether | Aryl-O Stretch | 1310 - 1250 | Strong |

| Aryl Fluoride (B91410) | C-F Stretch | 1250 - 1100 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, these are typically π → π* transitions associated with the conjugated pi system of the benzene ring. aip.org

The specific wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the molecule's structure and substituents. The spectrum of benzonitrile (B105546) vapor, a parent compound, shows a close resemblance to other monosubstituted benzenes. aip.orgresearchgate.net The addition of ethoxy and fluoro substituents to the benzonitrile ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzonitrile. This is due to the electronic effects of the substituents on the aromatic π system.

| Compound Type | Electronic Transition | Expected λmax Region (nm) | Notes |

|---|---|---|---|

| Substituted Benzonitrile | π → π* | ~230 - 280 | Substituents (ethoxy, fluoro) can cause shifts in λmax and affect molar absorptivity. |

Vibrational and Cation Spectroscopy (e.g., REMPI, MATI) for Conformational Studies

Advanced techniques such as Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy are invaluable for probing the vibrational structures of excited and cationic states, as well as for determining the stable conformations of flexible molecules.

The ethoxy group in this compound is not rigid and can rotate around the Aryl-O and O-CH₂ bonds. This rotation can lead to the existence of multiple stable conformations (conformers) with different energies.

Studies on the related molecule 2-ethoxybenzonitrile (B1582733) have shown the existence of five different conformers based on the orientation of the ethoxy group. In supersonic molecular beam experiments, which cool molecules to very low temperatures, only the most stable conformer (the trans form) was observed. This indicates that it is the lowest energy conformation in the isolated, gas phase. The REMPI and MATI spectra of this conformer were used to analyze its vibrational structure in the excited (S₁) and cationic (D₀) states. The analysis revealed that the molecular structures in the ground, excited, and cationic states are very similar.

Applying these findings to this compound, it is expected that it also possesses several stable conformers due to the rotation of the ethoxy group. Similar spectroscopic studies would likely identify a single, most stable conformer under cooled, isolated conditions, allowing for a detailed investigation of its electronic and cationic properties.

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| REMPI (Resonance-Enhanced Multiphoton Ionization) | Vibronic structure of the first excited electronic state (S₁). | Identifies the stable conformer(s) present and their excited state vibrational modes. |

| MATI (Mass-Analyzed Threshold Ionization) | Vibrational structure of the cationic ground state (D₀); precise ionization energy. | Provides detailed information on the molecule's structure after ionization. |

Vibronic and Cationic Features

Detailed experimental studies on the vibronic and cationic features of this compound have not been identified. However, the investigation of similar molecules such as 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) using techniques like two-color resonance two-photon ionization (2-color REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy offers insight into the type of data that would be obtained. mdpi.comnih.gov

For related molecules, these spectroscopic methods have successfully determined precise excitation energies (band origins) and adiabatic ionization energies. nih.gov For instance, the band origin for 2-fluorobenzonitrile was found to be 36028 ± 2 cm⁻¹ with an adiabatic ionization energy of 78650 ± 5 cm⁻¹. nih.gov Similarly, for 3-fluorobenzonitrile, these values were determined to be 35989 ± 2 cm⁻¹ and 78873 ± 5 cm⁻¹, respectively. nih.gov

These studies rely on density functional theory (DFT) calculations to simulate Franck-Condon profiles, which aid in the assignment of observed vibrational features in the excited (S₁) and cationic ground (D₀) states. mdpi.comnih.gov The vibrational modes are typically associated with the aromatic ring and the cyano (CN) group. mdpi.com For a molecule like this compound, similar computational and experimental approaches would be necessary to elucidate its specific vibronic and cationic characteristics.

Table 1: Spectroscopic Data for Related Fluorobenzonitriles

| Compound | Excitation Energy (S₁ ← S₀) | Adiabatic Ionization Energy (D₀ ← S₁) |

|---|---|---|

| 2-Fluorobenzonitrile | 36028 ± 2 cm⁻¹ | 78650 ± 5 cm⁻¹ |

| 3-Fluorobenzonitrile | 35989 ± 2 cm⁻¹ | 78873 ± 5 cm⁻¹ |

Data sourced from studies using REMPI and MATI spectroscopy. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and crystal packing. nih.gov

Specific crystallographic data for this compound is not available in the search results. However, studies on related ethoxy-substituted compounds, like 2-ethoxybenzonitrile, demonstrate that the orientation of the ethoxy group relative to the benzene ring is a key conformational feature. sxu.edu.cn Potential energy surface (PES) calculations for 2-ethoxybenzonitrile have identified multiple conformers, with the most stable being a trans conformation. sxu.edu.cn It is plausible that this compound would also exhibit conformational isomerism related to the rotation around the C-O bonds of the ethoxy group.

To definitively determine the molecular conformation and intermolecular interactions of this compound, single-crystal X-ray diffraction analysis would be required.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This method also allows for the calculation of vibrational frequencies, which correspond to the various ways the molecule can vibrate. These calculated frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. For analogous molecules, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven effective in providing reliable geometric parameters and vibrational assignments. mdpi.comechemi.com However, specific data from DFT calculations on 3-Ethoxy-2-fluorobenzonitrile, which would populate tables of bond lengths, bond angles, and vibrational modes, are not available in the reviewed literature.

Conformational Analysis

The presence of the flexible ethoxy group suggests that this compound can exist in multiple spatial arrangements or conformations.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. For this compound, a PES scan would typically involve rotating the dihedral angles associated with the ethoxy group to identify energy minima and transition states. This analysis is critical for understanding the molecule's flexibility and the relative energies of its different shapes. Studies on similar molecules, such as 2-ethoxybenzonitrile (B1582733), have utilized PES mapping to identify multiple stable conformers. nih.gov A similar computational exploration for this compound would be necessary to understand its conformational landscape, but such a study has not been located.

Spectroscopic Property Predictions

Computational methods are also pivotal in predicting various spectroscopic properties, aiding in the analysis of experimental data. Theoretical predictions of properties such as UV-Vis absorption spectra, NMR chemical shifts, and vibrational spectra can be derived from the calculated electronic structure and geometry. While computational predictions for related fluorobenzonitriles have shown good agreement with experimental results, mdpi.com specific predicted spectroscopic data for this compound are not available.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the NMR chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, which is especially relevant for fluorinated compounds like this compound.

The prediction process begins with the geometry optimization of the molecule's structure to find its lowest energy conformation. Following this, NMR shielding tensors are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. nih.govscielo.org.za

For fluorinated aromatic compounds, specific DFT functionals and basis sets have been shown to provide accurate ¹⁹F NMR chemical shift predictions. For instance, studies have recommended methods like the ωB97XD functional with an aug-cc-pVDZ basis set for their balance of accuracy and computational efficiency. The predicted chemical shifts can help in the assignment of experimental spectra and in distinguishing between different isomers or conformers. While specific computational studies on this compound are not extensively published, the established methodologies allow for a reliable theoretical prediction of its NMR spectra.

| Nucleus | Predicted Chemical Shift (ppm, illustrative) | Typical Computational Method |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 7.5 | B3LYP/6-31G(d) |

| ¹H (Ethoxy CH₂) | ~4.1 | B3LYP/6-31G(d) |

| ¹H (Ethoxy CH₃) | ~1.4 | B3LYP/6-31G(d) |

| ¹³C (Aromatic) | 110 - 160 | B3LYP/6-311+G(d,p) |

| ¹³C (Nitrile) | ~115 | B3LYP/6-311+G(d,p) |

| ¹⁹F | -110 to -140 | ωB97XD/aug-cc-pVDZ |

Note: The values in Table 1 are illustrative examples based on typical ranges for similar functional groups and are not from a specific published calculation for this exact molecule.

Simulation of IR and UV-Vis Spectra

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are crucial for understanding the vibrational and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectra are simulated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed using DFT methods (e.g., B3LYP with a 6-311++G(d,p) basis set). This yields a set of normal modes of vibration and their corresponding frequencies and intensities. scielo.org.zasphinxsai.com These calculated frequencies often have a systematic error, which can be corrected using empirical scaling factors to achieve better agreement with experimental data. For this compound, characteristic peaks would be expected for the C≡N (nitrile) stretch (around 2200-2250 cm⁻¹), C-O-C (ether) stretches, C-F stretch, and aromatic C-H and C=C vibrations. masterorganicchemistry.com

UV-Visible (UV-Vis) Spectroscopy: The simulation of UV-Vis spectra involves calculating the electronic transitions between the ground state and various excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. researchgate.net The calculation provides the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). For aromatic molecules like this compound, π → π* transitions are typically the most prominent. Studies on closely related molecules like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) have successfully used TD-B3LYP/aug-cc-pvtz calculations and Franck-Condon simulations to assign their vibronic spectra. mdpi.com

| Spectroscopy | Feature | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|---|

| IR | ν(C≡N) | ~2230 | Nitrile stretch |

| IR | ν(C=C) | ~1600, ~1480 | Aromatic ring stretch |

| IR | ν(C-O) | ~1250 | Aryl-alkyl ether stretch |

| IR | ν(C-F) | ~1290 | Aryl-fluoride stretch |

| UV-Vis | λ_max | ~280-290 | π → π* transition |

Note: The values in Table 2 are illustrative and based on characteristic frequencies for the functional groups and data from analogous compounds. mdpi.comresearchgate.net

Reaction Mechanism Studies

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them, providing a detailed picture of the reaction pathway.

Transition State Analysis for Reaction Pathways

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. libretexts.org Locating the precise geometry and energy of a transition state is fundamental to understanding a reaction's mechanism and kinetics.

For reactions involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the nitrile group, computational methods can be used to find the relevant transition states. pearson.com Techniques like the Nudged Elastic Band (NEB) method or Eigenvector Following algorithms are employed to search for these saddle points. Once a candidate TS structure is located, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This analysis can reveal whether a reaction is concerted (one step) or stepwise (involving intermediates). For example, a DFT study on the cycloaddition reaction of benzonitrile (B105546) oxide found a one-step mechanism through an asynchronous transition state. researchgate.netnih.gov

Thermodynamic and Kinetic Profiles of Reactions

Once the energies of the reactants, transition states, and products have been calculated, a reaction's thermodynamic and kinetic profiles can be constructed.

Kinetics: The Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants, determines the reaction rate. A higher activation energy corresponds to a slower reaction.

These calculations allow for the comparison of different potential reaction pathways. For instance, in a reaction with multiple possible products, the pathway with the lowest activation energy will be the kinetically favored one, leading to the major product under kinetic control. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions for compounds like this compound.

Molecular Docking and Dynamics Simulations

While the primary applications of this compound may be as a synthetic intermediate, computational methods like molecular docking and molecular dynamics (MD) can be used to explore its potential biological activity by simulating its interaction with macromolecular targets such as proteins or enzymes.

Ligand-Protein Interactions (if applicable to biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com The goal is to find the binding mode with the lowest energy, which is often quantified as a docking score.

The process involves:

Obtaining the 3D structures of the ligand (optimized computationally) and the protein target (usually from a database like the Protein Data Bank).

Defining a binding site or "docking box" on the protein surface.

Using a docking algorithm to sample many possible conformations of the ligand within the binding site.

Scoring each conformation to estimate the binding affinity.

Patent Literature Analysis and Industrial Relevance

Review of Key Patents Involving 3-Ethoxy-2-fluorobenzonitrile

A review of patent literature reveals the role of this compound as a key intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential.

Patents disclosing the use of this compound also provide methods for its synthesis. A prominent synthetic route detailed in the patent literature involves the ethoxylation of a hydroxyl-substituted benzonitrile (B105546) precursor.

Specifically, European Patent EP3810602B1 describes a method for the preparation of this compound starting from 2-fluoro-3-hydroxybenzonitrile (B1342717). googleapis.com The synthesis is achieved through a nucleophilic substitution reaction where the hydroxyl group of 2-fluoro-3-hydroxybenzonitrile is converted to an ethoxy group.

The reaction, as outlined in the patent, involves dissolving 2-fluoro-3-hydroxybenzonitrile in a suitable solvent such as dimethylformamide (DMF). googleapis.com A base, cesium carbonate (Cs₂CO₃), is added to the solution to deprotonate the hydroxyl group, making it a more potent nucleophile. googleapis.com Subsequently, an ethylating agent, iodoethane, is introduced into the reaction mixture. googleapis.com The reaction proceeds, typically at room temperature overnight, to yield this compound. googleapis.com The product is then isolated through standard workup procedures, including dilution with an organic solvent like ethyl acetate (B1210297) and washing with water to remove inorganic salts and residual DMF. googleapis.com

A summary of the reactants and reagents described in this patented synthesis is provided in the table below.

| Role | Compound Name | Molecular Formula |

| Starting Material | 2-Fluoro-3-hydroxybenzonitrile | C₇H₄FNO |

| Reagent | Iodoethane | C₂H₅I |

| Base | Cesium Carbonate | Cs₂CO₃ |

| Solvent | Dimethylformamide (DMF) | C₃H₇NO |

| Product | This compound | C₉H₈FNO |

This table summarizes the key components used in the synthesis of this compound as described in patent literature.

The intellectual property surrounding this compound primarily revolves around its use as an intermediate in the synthesis of novel compounds intended for pharmaceutical applications. The patents claim the final compounds synthesized from this intermediate, rather than the intermediate itself.

In the context of patent EP3810602B1, this compound is a building block for the synthesis of compounds that act as Lysine Acetyl Transferase (KAT) inhibitors of the MYST family. googleapis.com These inhibitors are being investigated for their potential in treating various diseases. The patent's claims are directed towards the final inhibitor compounds, their compositions, and their methods of use, thus highlighting the crucial role of this compound in accessing these proprietary molecules.

While general processes for preparing fluorobenzonitriles are covered in broader patents, the specific utility of the 3-ethoxy-2-fluoro isomer is what drives its inclusion in more recent and specific patent applications. google.com These patents underscore the value of this particular substitution pattern in achieving the desired biological activity in the final target molecules.

Commercial Availability and Research Use

This compound is readily available from various chemical suppliers as a research chemical. chemicalbook.comechemi.comechemi.com It is typically sold in small quantities, ranging from milligrams to grams, catering to the needs of research and development laboratories in both academic and industrial settings. The availability of this compound allows researchers to explore its potential in the synthesis of new chemical entities without the need for in-house synthesis from starting materials. A number of suppliers list this compound in their catalogs, indicating a stable demand within the research community. sinfoochem.com9dingchem.com

The industrial significance of this compound lies in its role as a specialized intermediate, particularly in the pharmaceutical industry. googleapis.com As demonstrated in the patent literature, it serves as a key fragment for the construction of more complex and high-value active pharmaceutical ingredients (APIs). googleapis.com Its specific arrangement of ethoxy, fluoro, and nitrile functional groups on the benzene (B151609) ring makes it a valuable precursor for molecules where this particular substitution pattern is essential for biological activity.

The use of this compound as an intermediate in the development of potential therapeutics, such as KAT inhibitors, signifies its importance in the drug discovery and development pipeline. googleapis.com While not an end product itself, its availability and synthetic utility are critical for the advancement of certain pharmaceutical research programs.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 3-Ethoxy-2-fluorobenzonitrile is the development of efficient, scalable, and environmentally benign synthetic methodologies. Traditional syntheses of aromatic nitriles and fluorinated compounds can involve harsh reaction conditions, stoichiometric metal waste, and the use of hazardous reagents. nih.gov

Future research will likely focus on several key areas:

Catalytic Systems: Exploring novel transition-metal catalysts (e.g., palladium, copper, nickel) or organocatalysts could lead to milder reaction conditions and improved yields. acs.orgacs.org The development of reusable heterogeneous catalysts, such as metal nanoparticles immobilized on supports, presents a promising avenue for sustainable production. researchgate.net

Green Solvents: A significant challenge is replacing traditional volatile organic solvents with more sustainable alternatives. Research into reactions in water, ionic liquids, or bio-based solvents is crucial for reducing the environmental footprint of the synthesis. digitellinc.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Adapting and optimizing synthetic routes for this compound in flow reactors could enable more efficient and safer large-scale production.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product is a fundamental principle of green chemistry. Future routes should aim to minimize byproduct formation. acs.org

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Potential Advantages | Key Challenges |

|---|---|---|

| Heterogeneous Catalysis | Catalyst reusability, simplified purification | Catalyst deactivation, lower activity than homogeneous counterparts |

| Flow Chemistry | Enhanced safety and control, easy scalability | Initial setup costs, potential for clogging |

| Biocatalysis | High selectivity, mild conditions, biodegradable | Limited enzyme availability and stability |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability issues, potential for localized overheating |

In-depth Exploration of Reactivity Profiles

A thorough understanding of the reactivity of this compound is essential for its use as a versatile building block. The interplay between the electron-withdrawing nitrile and fluorine groups, and the electron-donating ethoxy group, creates a unique electronic environment on the aromatic ring.

Key areas for future investigation include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the activating nitrile group, is a potential site for SNAr reactions. Studies are needed to quantify its reactivity with various nucleophiles and to explore the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The directing effects of the three different substituents need to be systematically studied to predict and control the outcome of electrophilic substitution reactions, such as nitration, halogenation, and acylation.

Metal-Mediated Reactions: The reactivity of the cyano group and the C-F bond in the presence of transition metals is a critical area of study. For example, the effect of the ortho-fluoro substituent on C-CN bond activation by metal complexes could reveal novel catalytic transformations. utrgv.edufigshare.com

Transformations of the Nitrile Group: The nitrile functional group is a versatile handle for conversion into other functionalities like amines, amides, carboxylic acids, and tetrazoles. mdpi.com Research should focus on developing selective methods for these transformations in the presence of the sensitive fluoro and ethoxy groups.

Targeted Design of Derivatives for Specific Biological Activities

The benzonitrile (B105546) scaffold is present in numerous biologically active compounds. nih.govresearchgate.net The specific substitution pattern of this compound makes it an attractive starting point for the design of new therapeutic agents.

Future research should be directed towards:

Scaffold for Medicinal Chemistry: Utilizing this compound as a core structure to synthesize libraries of derivatives for screening against various biological targets, such as kinases, proteases, and receptors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Once initial "hit" compounds are identified, systematic modifications of the ethoxy, fluoro, and nitrile positions will be necessary to establish clear SARs and optimize potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements: The nitrile group can act as a bioisostere for other functional groups in known drugs. Derivatives of this compound could be designed to mimic existing pharmacophores with improved properties conferred by the ethoxy and fluoro substituents.

Antimicrobial and Antiproliferative Agents: Acrylonitrile and benzazole derivatives have shown promise as antiproliferative and antimicrobial agents. nih.govnih.gov Synthesizing and evaluating derivatives of this compound for these activities is a logical and promising direction.

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

While standard spectroscopic methods (NMR, IR, MS) are routine for characterization, advanced techniques can provide deeper insights into the structure, bonding, and dynamic behavior of this compound and its derivatives. longdom.orglongdom.org

Future applications of spectroscopy could include:

Solid-State NMR: To study the crystal packing and intermolecular interactions in the solid state, which can be crucial for understanding the properties of materials derived from this compound.

2D NMR Techniques: Advanced 2D NMR experiments (like HOESY or NOESY) can elucidate through-space interactions, providing detailed information about the preferred conformation of the ethoxy group relative to the aromatic ring.

Vibrational Spectroscopy (Raman and IR): In combination with computational methods, detailed analysis of vibrational spectra can provide insights into the electronic effects of the substituents on the aromatic ring and the nature of the C-F bond. derpharmachemica.commdpi.com

X-ray Absorption Spectroscopy (e.g., NEXAFS): For derivatives adsorbed on surfaces, this technique can provide valuable information on molecular orientation and electronic structure, which is relevant for applications in materials science. researchgate.net

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is a powerful tool in modern chemical research. acs.org For this compound, this integration can accelerate discovery and deepen understanding.

Key challenges and opportunities include:

Predicting Reactivity: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the regioselectivity of electrophilic and nucleophilic substitutions. derpharmachemica.com This can guide experimental design and reduce the number of experiments needed.

Virtual Screening: Employing molecular docking and other computational methods to screen virtual libraries of this compound derivatives against biological targets, prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

Spectra Simulation: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural assignments. derpharmachemica.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of derivatives with their biological activity, enabling the rational design of more potent compounds.

Exploration of Novel Applications in Emerging Fields

Beyond traditional applications in pharmaceuticals and agrochemicals, the unique properties imparted by the fluorine and ethoxy groups could make derivatives of this compound suitable for use in emerging technologies.

Potential future research directions are:

Materials Science: Incorporating this moiety into polymers or liquid crystals. The polarity and rigidity of the fluorobenzonitrile core could be exploited to create materials with specific dielectric or optical properties. nbinno.com

Organic Electronics: Fluorinated aromatic compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties and stability. mdpi.com

Chemical Probes and Sensors: The nitrile group can be a useful handle for attaching fluorophores or other reporter groups. Derivatives could be developed as selective probes for detecting specific analytes or for imaging biological processes.

PET Imaging: Fluorine-18 is a key radionuclide for Positron Emission Tomography (PET). Developing methods for the late-stage introduction of ¹⁸F into derivatives of this compound could lead to new PET radioligands for medical imaging. acs.org

Q & A

Q. What are common synthetic routes for preparing 3-Ethoxy-2-fluorobenzonitrile?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzonitrile scaffold. A feasible route includes:

- Step 1 : Nitrile introduction via cyanation of a halogenated benzene precursor (e.g., using CuCN or Pd-catalyzed cyanation).

- Step 2 : Fluorination at the 2-position using KF or Selectfluor under controlled conditions .

- Step 3 : Ethoxylation via nucleophilic aromatic substitution (SNAr) with sodium ethoxide, requiring activation by electron-withdrawing groups (e.g., nitrile) and elevated temperatures (80–120°C) .

Alternative strategies include Suzuki-Miyaura coupling using boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to install the ethoxy group .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm fluorine substitution and NMR to verify nitrile and ethoxy groups.

- IR Spectroscopy : Identify the nitrile stretch (~2230 cm) and C-F bonds (1100–1000 cm) .

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement, particularly for verifying regiochemistry and torsion angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield .

- Kinetic Profiling : Monitor intermediates via in-situ IR or HPLC to identify bottlenecks (e.g., incomplete fluorination or ethoxylation).

- Impurity Analysis : Characterize byproducts using LC-MS or GC-MS to adjust purification protocols (e.g., column chromatography vs. recrystallization) .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions involving this compound?

Methodological Answer:

- Ligand Selection : Bulky phosphine ligands (e.g., XPhos) enhance stability and prevent β-hydride elimination in Suzuki couplings .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to solubilize intermediates while avoiding deactivation of Pd catalysts.

- Microwave Assistance : Reduce reaction times and improve yields for thermally demanding steps (e.g., ethoxylation) .

Q. How can crystallographic challenges (e.g., twinning) be addressed for this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation to improve signal-to-noise ratios for small or weakly diffracting crystals.

- Refinement in SHELXL : Apply TWIN and BASF commands to model twinned datasets and validate using R-factor convergence tests .

- Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., C≡N···H or F···H) to explain packing anomalies .

Q. What safety protocols are essential for handling fluorinated benzonitriles?

Methodological Answer:

- Storage : Keep under inert gas (N/Ar) at –20°C to prevent hydrolysis of the nitrile group .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and splash goggles to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize reactive intermediates (e.g., NaHCO for acidic byproducts) before disposal .

Q. What role does this compound play in medicinal chemistry?

Methodological Answer:

- Pharmacophore Design : The fluorine atom enhances metabolic stability and bioavailability via C-F bond inertness; the nitrile group acts as a hydrogen bond acceptor .

- Enzyme Assays : Fluorogenic derivatives (e.g., coumarin analogs) enable real-time monitoring of cytochrome P450 activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。